N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzenesulfonamide

Description

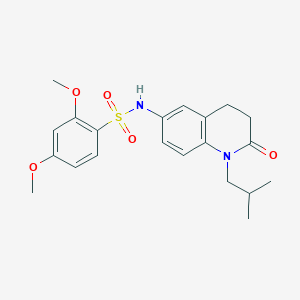

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzenesulfonamide is a synthetic small molecule featuring a tetrahydroquinolinone core substituted with an isobutyl group at the 1-position and a sulfonamide-linked 2,4-dimethoxybenzene moiety at the 6-position. Its structure combines a bicyclic nitrogen-containing scaffold with sulfonamide functionality, a motif often associated with bioactivity in medicinal chemistry.

Properties

IUPAC Name |

2,4-dimethoxy-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O5S/c1-14(2)13-23-18-8-6-16(11-15(18)5-10-21(23)24)22-29(25,26)20-9-7-17(27-3)12-19(20)28-4/h6-9,11-12,14,22H,5,10,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUHOJLFHDFKVGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Its unique structural features combine a tetrahydroquinoline moiety with a sulfonamide group, which are known to exhibit diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound is characterized by the following structural formula:

Molecular Data:

- CAS Number: 941991-60-2

- Molecular Formula: CHNOS

- Molecular Weight: 344.41 g/mol

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific biological targets such as enzymes or receptors involved in critical cellular processes. Potential mechanisms include:

- Enzyme Inhibition: The compound may inhibit enzymes that are crucial for cell proliferation or inflammatory responses.

- Receptor Modulation: It could modulate receptor activity associated with signaling pathways that regulate various biological functions.

Biological Activities

Research indicates that compounds in the sulfonamide class exhibit a range of biological activities:

-

Antimicrobial Properties:

- Sulfonamides have historically been used as antibiotics due to their ability to inhibit bacterial growth by interfering with folate synthesis.

- Preliminary studies suggest that this compound may retain similar properties.

-

Antitumor Effects:

- The compound's structural similarity to known anticancer agents suggests potential antitumor activity.

- Investigations into its efficacy against various cancer cell lines are ongoing.

-

Anti-inflammatory Activity:

- The sulfonamide group is known for its anti-inflammatory effects; thus, this compound may also exhibit such properties by modulating inflammatory pathways.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of related compounds:

Future Directions

Research into this compound is still in preliminary stages. Further studies are required to:

- Clarify Mechanisms: Detailed biochemical assays are needed to elucidate the exact molecular targets and pathways affected by this compound.

- Therapeutic Applications: Exploration of its potential as a therapeutic agent in treating infections and cancers should be prioritized.

- Structure–Activity Relationship (SAR): Investigating how modifications to its structure influence biological activity could lead to more potent derivatives.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variability in Tetrahydroquinolinone Derivatives

The compound’s structural uniqueness lies in its isobutyl and 2,4-dimethoxybenzenesulfonamide substituents. Key comparisons with similar molecules include:

Functional Group Impact on Bioactivity

- Sulfonamide vs. Carboximidamide : The target compound’s 2,4-dimethoxybenzenesulfonamide group contrasts with thiophene-2-carboximidamide in compounds like 26 and 27 . Sulfonamides typically enhance binding to serine proteases or kinases, while carboximidamides may favor metal coordination or hydrogen bonding.

- Isobutyl vs. Aminoalkyl Chains: The isobutyl group (branched alkyl) likely increases membrane permeability compared to the 2-(dimethylamino)ethyl group in 25, which introduces basicity and water solubility .

Research Implications and Limitations

- Biological Activity Gaps : Direct comparisons of inhibitory potency (e.g., IC₅₀ values) or selectivity against targets like aldosterone synthase (Baxdrostat’s focus ) are absent for the target compound.

- Structural Optimization : Replacement of the 2,4-dimethoxy group with electron-withdrawing substituents (e.g., nitro) could modulate sulfonamide reactivity, as seen in nitro-to-amine reductions in related syntheses .

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzenesulfonamide?

Answer:

Synthesis typically involves a multi-step approach:

Tetrahydroquinoline core formation : Cyclization of substituted anilines with β-keto esters under acidic conditions (e.g., HCl/EtOH, reflux, 12–24 hours) .

Isobutyl introduction : Alkylation of the tetrahydroquinoline nitrogen using isobutyl bromide in the presence of a base (e.g., K₂CO₃ in DMF, 60–80°C) .

Sulfonamide coupling : Reaction of the amine intermediate with 2,4-dimethoxybenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base (0–5°C to room temperature, 4–6 hours) .

Key considerations :

- Solvent polarity impacts reaction rates; DMF accelerates alkylation, while DCM minimizes side reactions during sulfonylation.

- Purification requires column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product ≥95% purity .

Advanced: How can researchers resolve contradictions in solubility data reported for this compound across studies?

Answer:

Discrepancies in solubility (e.g., polar vs. apolar solvents) may arise from:

- Crystallinity vs. amorphous forms : Use differential scanning calorimetry (DSC) to identify polymorphs .

- pH-dependent solubility : Conduct equilibrium solubility studies in buffers (pH 1–10) with HPLC quantification .

- Impurity interference : Validate purity via NMR (¹H/¹³C) and LC-MS before testing. For example, residual DMF from synthesis can artificially enhance aqueous solubility .

Basic: What analytical techniques are essential for characterizing this compound’s structure and purity?

Answer:

- ¹H/¹³C NMR : Confirm regiochemistry of the isobutyl and sulfonamide groups (e.g., δ 1.0–1.2 ppm for isobutyl CH₃; δ 7.5–8.0 ppm for sulfonamide aromatic protons) .

- High-resolution mass spectrometry (HR-MS) : Verify molecular ion [M+H]⁺ with <2 ppm error .

- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water + 0.1% TFA) .

Advanced: What mechanistic hypotheses explain its potential enzyme inhibition activity?

Answer:

The sulfonamide moiety likely acts as a zinc-binding group (ZBG) in metalloenzyme inhibition (e.g., carbonic anhydrase IX). Computational docking (AutoDock Vina) predicts:

- Binding pose : Sulfonamide sulfur coordinates with Zn²⁺ in the active site, while the dimethoxybenzene group occupies hydrophobic pockets .

- SAR validation : Replace the isobutyl group with ethyl or benzyl to test steric effects on IC₅₀ (e.g., isobutyl’s bulk may enhance selectivity over off-target isoforms) .

Experimental validation : Surface plasmon resonance (SPR) to measure binding kinetics (KD) and enzymatic assays (e.g., stopped-flow CO₂ hydration for carbonic anhydrase) .

Basic: How should researchers design in vitro assays to evaluate its antimicrobial activity?

Answer:

- Strain selection : Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative (e.g., E. coli ATCC 25922) strains, with ciprofloxacin as a control .

- Broth microdilution : Test concentrations (0.5–128 µg/mL) in Mueller-Hinton broth, 18–24 hours incubation .

- Resazurin assay : Quantify viability via fluorescence (Ex/Em 560/590 nm) to determine MIC90 .

Advanced: What strategies optimize its metabolic stability in preclinical studies?

Answer:

- Liver microsome assays : Incubate with human/rat microsomes (1 mg/mL, NADPH) to identify metabolic hotspots (e.g., CYP3A4-mediated demethylation of methoxy groups) .

- Deuterium labeling : Replace methoxy hydrogens with deuterium to slow oxidative metabolism .

- Prodrug design : Mask the sulfonamide as a tert-butyl carbamate to enhance plasma stability .

Basic: What are the recommended storage conditions to maintain compound integrity?

Answer:

- Short-term : Store at –20°C in anhydrous DMSO (10 mM stock), desiccated, and shielded from light .

- Long-term : Lyophilize as a HCl salt (enhances stability) and store under argon at –80°C .

- Stability monitoring : Quarterly LC-MS checks for degradation (e.g., sulfonamide hydrolysis or oxidation) .

Advanced: How can computational modeling guide SAR studies for this compound?

Answer:

- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (GROMACS) to identify flexible regions impacting binding (e.g., isobutyl group motion in hydrophobic pockets) .

- Free energy perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., replacing 2,4-dimethoxy with 2,4-dichloro) .

- ADMET prediction : Use SwissADME to optimize logP (target 2–3) and rule out PAINS liabilities .

Basic: What in vivo models are suitable for assessing its anticancer efficacy?

Answer:

- Xenograft models : Subcutaneous implantation of HCT-116 (colon cancer) or MDA-MB-231 (breast cancer) in nude mice .

- Dosing : 10–50 mg/kg, oral or intraperitoneal, 5 days/week for 4 weeks .

- Endpoint analysis : Tumor volume (caliper measurements), immunohistochemistry (Ki-67, caspase-3) .

Advanced: How to address discrepancies in reported IC₅₀ values across kinase inhibition assays?

Answer:

Variability may stem from:

- ATP concentration : Use Km-adjusted ATP levels (e.g., 10 µM for EGFR vs. 100 µM for VEGFR2) .

- Enzyme source : Compare recombinant vs. native kinases (e.g., commercial vs. cell lysate-derived) .

- Data normalization : Include staurosporine as a pan-kinase inhibitor control and report % inhibition ± SEM across triplicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.